Methyl 6-azaspiro[2.5]octane-1-carboxylate
Overview
Description
“Methyl 6-azaspiro[2.5]octane-1-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It is also known as “methyl 6-azaspiro [2.5]octane-1-carboxylate hydrochloride” with a CAS Number of 874365-30-7 .
Molecular Structure Analysis
The InChI code for “Methyl 6-azaspiro[2.5]octane-1-carboxylate” is1S/C9H15NO2.ClH/c1-12-8(11)7-6-9(7)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 6-azaspiro[2.5]octane-1-carboxylate” has a molecular weight of 205.68 . It is a powder at room temperature .Scientific Research Applications
Peptide Synthesis
Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a related compound, is used in peptide synthesis, exemplified by its application in the preparation of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This demonstrates its utility as a dipeptide building block in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).
Cycloaddition Reactions
Methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are produced through regioselective 1,3-dipolar cycloaddition reactions, demonstrating its relevance in organic synthesis and the formation of complex molecular structures (Molchanov & Tran, 2013).
Iodination and Ring Transformations
Substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, similar in structure to Methyl 6-azaspiro[2.5]octane-1-carboxylate, react with iodinating agents to form various exo and endo isomers. This highlights its versatility in synthetic chemistry (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).
Electrophilic Amination
1-Oxa-2-azaspiro[2.5]octane, a structurally related compound, has been studied for its reactions with C-H acids, leading to the formation of various substituted 1,4-diazaspiro[4.5]decanones. This research contributes to the understanding of electrophilic amination processes (Andreae, Schmitz, Wulf, & Schulz, 1992).
Novel Rearrangement Reactions
A study described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This type of rearrangement demonstrates the compound's potential in creating novel structures (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Role in Drug Discovery
Several studies have explored the utility of Methyl 6-azaspiro[2.5]octane-1-carboxylate and related compounds in drug discovery and development. For example, (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides were identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase, demonstrating their potential in cancer treatment (Yao et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 6-azaspiro[2.5]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-6-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYZUROYVOFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-azaspiro[2.5]octane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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